molecular formula C16H17ClN2O2 B13000731 3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide

3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide

Katalognummer: B13000731
Molekulargewicht: 304.77 g/mol
InChI-Schlüssel: DFLPZBVGILFOPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide is a chemical compound with a complex structure that includes an amino group, a chloro-substituted ethoxyphenyl group, and a methylbenzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of the chloro and ethoxy groups to the phenyl ring.

    Amidation: Formation of the benzamide structure through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the chloro or ethoxy groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-amino-N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
  • 3-amino-N-(5-chloro-2-ethoxyphenyl)-2-ethylbenzamide
  • 3-amino-N-(5-bromo-2-ethoxyphenyl)-2-methylbenzamide

Uniqueness

3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its chloro and ethoxy substituents, in particular, may influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C16H17ClN2O2

Molekulargewicht

304.77 g/mol

IUPAC-Name

3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H17ClN2O2/c1-3-21-15-8-7-11(17)9-14(15)19-16(20)12-5-4-6-13(18)10(12)2/h4-9H,3,18H2,1-2H3,(H,19,20)

InChI-Schlüssel

DFLPZBVGILFOPC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.